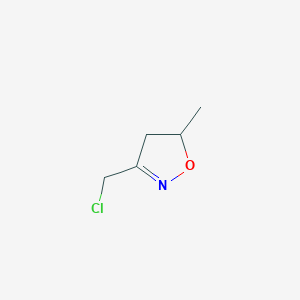![molecular formula C7H11ClF3N3 B2470834 4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride CAS No. 2219407-49-3](/img/structure/B2470834.png)
4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride” is a chemical compound with the CAS Number: 2219407-49-3 . It has a molecular weight of 229.63 . This compound is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)5-6-1-3-12-4-2-6;/h6,12H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Photolysis and Photoaffinity Probes
Photolysis of Diazirines : The photolysis of certain diazirines, including those related to trifluoromethyldiazirines, has been studied. These compounds can undergo photoinsertion into N-H bonds, but subsequent base-catalyzed elimination and hydrolysis can reverse this photoinsertion process, suggesting limitations in their use for obtaining primary sequence data in biological systems (Platz et al., 1991).
Photoaffinity Probes for GABA Receptor : A fipronil-based, high-affinity probe for the GABA receptor was synthesized using a trifluoromethyldiazirinylfiprole. This research demonstrates the application of trifluoromethyldiazirines in the development of photoaffinity probes for neurotransmitter receptors (Sammelson & Casida, 2003).
Ribosome Structure Analysis
- Ribosome Structure : Photoreactive diazirine derivatives of uridine, including those related to 4-[3-(trifluoromethyl)diazirin-3-yl]piperidine; hydrochloride, were used to study contacts between RNA components in Escherichia coli ribosomes. This highlights their application in understanding the structure and function of complex biological molecules (Sergiev et al., 1998).
Surface Modification
- Covalent Surface Modification : Trifluoromethyl-diazirines, including derivatives of 4-[3-(trifluoromethyl)diazirin-3-yl]piperidine, were used for the covalent surface modification of carbon-based materials. This demonstrates their utility in creating molecular “tethers” for attaching a variety of chemical species to surfaces (Lawrence et al., 2011).
Chemical Synthesis
- Ring Contraction in Synthesis : A study demonstrated the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines via an aziridinium intermediate, a process that aids in the synthesis of pyrrolidines incorporating a quaternary center. This research showcases the role of trifluoromethyldiazirines in synthetic chemistry (Feraldi-Xypolia et al., 2015).
Spectrophotometric Approach
- Chromogenic Diazirine for Spectrophotometric Detection : A study explored diazirine derivatives as carbene precursors with chromogenic groups for photoaffinity labeling. This approach offers a non-radioactive technique for spectrophotometric detection in biological systems (Hatanaka et al., 1989).
Hydrophobic Coatings
- Hydrophobic Surface Coatings : Diazirine-functionalized phosphonium salts, related to trifluoromethyl-diazirines, were used for covalent attachment to surfaces like cotton and paper to impart hydrophobicity. This showcases an application in materials science and engineering (Ghiassian et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-1-3-11-4-2-5;/h5,11H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYDABVRDBCQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(N=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2470751.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine](/img/structure/B2470756.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide](/img/structure/B2470758.png)



![4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2470766.png)





![N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide](/img/structure/B2470773.png)
![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2470774.png)